![molecular formula C7H18N2 B009342 N-[1-(aminomethyl)butyl]-N,N-dimethylamine CAS No. 19764-60-4](/img/structure/B9342.png)
N-[1-(aminomethyl)butyl]-N,N-dimethylamine
Overview
Description
N-[1-(Aminomethyl)butyl]-N,N-dimethylamine (AMBDMA) is an organic compound that is used in a variety of scientific research applications. It is a colorless, slightly viscous liquid with a strong amine-like odor. It is classified as an aliphatic amine, and is commonly used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes. AMBDMA has been studied extensively over the last few decades, and its versatile applications have made it an important tool in the laboratory.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
This compound has been used in the development of Organic Light-Emitting Diodes (OLEDs) . OLEDs have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . The compound’s derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
Emissive Materials
The compound’s derivatives have been used as emissive materials in OLEDs . These materials demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .
Anion Sensors
The compound has been used in the development of anion sensors for selective detection of specific anions . This is a crucial research topic as anions play crucial roles in biological systems and industrial applications .
Photo-Induced Colorimetric Reaction
The compound has been involved in a photo-induced colorimetric reaction . This reaction was observed in the presence of molecules having multiple carboxy groups, such as succinate, citrate, and polyacrylate .
Generation of Radical Anion Species
The compound has been used in the generation of radical anion species . This is achieved via photo-induced electron transfer from carboxylate to the naphthalimide derivative .
Stabilization of Radical Anion Species
The compound plays a role in the stabilization of radical anion species . This stabilization phenomenon will contribute to the development of sophisticated detection systems specific for carboxylate .
properties
IUPAC Name |
2-N,2-N-dimethylpentane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-5-7(6-8)9(2)3/h7H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHKKHOLOZDWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588485 | |
Record name | N~2~,N~2~-Dimethylpentane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(aminomethyl)butyl]-N,N-dimethylamine | |
CAS RN |
19764-60-4 | |
Record name | N~2~,N~2~-Dimethylpentane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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